Bienvenue dans la boutique en ligne BenchChem!

2-Bromo-5-(2,2,2-trifluoroethoxy)benzoic acid

Physical organic chemistry pKa prediction Medicinal chemistry building blocks

2-Bromo-5-(2,2,2-trifluoroethoxy)benzoic acid (CAS 1520581-23-0) is a disubstituted benzoic acid derivative bearing an ortho-bromine atom and a meta-(2,2,2-trifluoroethoxy) group on the aromatic ring. With molecular formula C₉H₆BrF₃O₃ and a molecular weight of 299.04 g/mol, this compound belongs to the class of halogenated trifluoroethoxybenzoic acids that serve as versatile building blocks in medicinal chemistry and agrochemical research.

Molecular Formula C9H6BrF3O3
Molecular Weight 299.04 g/mol
Cat. No. B7936356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-(2,2,2-trifluoroethoxy)benzoic acid
Molecular FormulaC9H6BrF3O3
Molecular Weight299.04 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1OCC(F)(F)F)C(=O)O)Br
InChIInChI=1S/C9H6BrF3O3/c10-7-2-1-5(3-6(7)8(14)15)16-4-9(11,12)13/h1-3H,4H2,(H,14,15)
InChIKeyAYAWLPKMYSEFKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-5-(2,2,2-trifluoroethoxy)benzoic acid (CAS 1520581-23-0): Procurement-Relevant Structural Identity and Physicochemical Profile


2-Bromo-5-(2,2,2-trifluoroethoxy)benzoic acid (CAS 1520581-23-0) is a disubstituted benzoic acid derivative bearing an ortho-bromine atom and a meta-(2,2,2-trifluoroethoxy) group on the aromatic ring . With molecular formula C₉H₆BrF₃O₃ and a molecular weight of 299.04 g/mol, this compound belongs to the class of halogenated trifluoroethoxybenzoic acids that serve as versatile building blocks in medicinal chemistry and agrochemical research . The ortho-bromo substituent provides a reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the meta-trifluoroethoxy group imparts enhanced lipophilicity and metabolic stability compared to non-fluorinated alkoxy analogs [1]. This specific substitution pattern—2-bromo, 5-trifluoroethoxy—is structurally distinct from its most closely related regioisomer, 5-bromo-2-(2,2,2-trifluoroethoxy)benzoic acid (CAS 847786-18-9), which carries the bromine at the meta position and the trifluoroethoxy group ortho to the carboxylic acid .

Why 2-Bromo-5-(2,2,2-trifluoroethoxy)benzoic acid Cannot Be Interchanged with Regioisomeric or Functional Group Analogs


Substituting 2-bromo-5-(2,2,2-trifluoroethoxy)benzoic acid with its closest analogs—whether regioisomers differing only in substitution position or functional group analogs exchanging -OCH₂CF₃ for -OCF₃—introduces chemically non-interchangeable differences in acidity (pKa), lipophilicity (logP), synthetic reactivity, and pharmaceutical impurity profile. The ortho-bromine in this compound activates the carboxylic acid through the well-established ortho effect (pKa ~2.8 for ortho-bromobenzoic acid vs. 4.2 for unsubstituted benzoic acid), while also serving as a sterically accessible cross-coupling site distinct from the ortho-trifluoroethoxy-bearing regioisomer [1]. The -OCH₂CF₃ group, with its methylene spacer separating the electronegative -CF₃ from the aromatic oxygen, yields different conformational dynamics and lipophilicity compared to the directly attached -OCF₃ group (Hansch π = +1.04), which adopts a rigid orthogonal conformation relative to the aryl ring [2][3]. Furthermore, the regioisomer 5-bromo-2-(2,2,2-trifluoroethoxy)benzoic acid (CAS 847786-18-9) is a characterized Flecainide Acetate Impurity 4, carrying specific regulatory significance absent for the target compound, which means procurement for pharmaceutical intermediate applications cannot indiscriminately substitute between these isomers [4].

Quantitative Differentiation Evidence for 2-Bromo-5-(2,2,2-trifluoroethoxy)benzoic acid vs. Key Comparators


Regioisomeric Acidity Differentiation: Ortho-Br vs. Ortho-OCH₂CF₃ pKa Divergence

The target compound positions bromine ortho to the carboxylic acid, engaging the ortho effect to elevate acidity. Monosubstituted ortho-bromobenzoic acid exhibits a pKa of 2.8, representing an approximately 25-fold increase in acidity over unsubstituted benzoic acid (pKa 4.2) [1]. By contrast, the regioisomer 5-bromo-2-(2,2,2-trifluoroethoxy)benzoic acid (CAS 847786-18-9) places the trifluoroethoxy group ortho and bromine meta. Here the ortho effect operates through the -OCH₂CF₃ substituent rather than bromine. While both isomers benefit from ortho-enhanced acidity, the magnitude and underlying steric-electronic mechanism differ: the ortho-bromine exerts its effect primarily through steric hindrance forcing the carboxyl group out of ring conjugation, whereas the ortho-trifluoroethoxy group combines steric demand with a strong electron-withdrawing inductive effect (-I) from the three fluorine atoms [1][2]. The target compound further benefits from the meta-OCH₂CF₃ group's additional inductive withdrawal, lowering pKa below the ortho-bromobenzoic acid baseline of 2.8. This differential acidity directly affects ionization state at physiological pH, impacting solubility, permeability, and protein binding in downstream biological applications [2].

Physical organic chemistry pKa prediction Medicinal chemistry building blocks Benzoic acid ionization

Lipophilicity and Metabolic Stability: -OCH₂CF₃ vs. -OCF₃ Functional Group Differentiation

The 2,2,2-trifluoroethoxy group (-OCH₂CF₃) in the target compound is structurally and electronically distinct from the trifluoromethoxy group (-OCF₃) found in the analog 2-bromo-5-(trifluoromethoxy)benzoic acid (CAS 403646-48-0). The -OCF₃ group has an experimentally determined Hansch lipophilicity parameter π = +1.04, classifying it as a 'super-halogen' level lipophilic substituent that adopts a rigid orthogonal conformation relative to the aromatic ring [1][2]. The -OCH₂CF₃ group, by contrast, inserts a methylene (-CH₂-) spacer between the electronegative oxygen and the -CF₃ terminus. This additional rotational degree of freedom allows the trifluoroethoxy group to sample multiple conformations, enabling adaptive lipophilicity that can adjust to the polarity of the molecular environment—a property not available to the rigid -OCF₃ group [3]. Computed physicochemical data for the -OCF₃ analog (CAS 403646-48-0) shows a consensus LogP of 2.9, whereas the regioisomer of the target compound (CAS 847786-18-9) with the -OCH₂CF₃ group has a predicted LogP of 3.54 . This ~0.6 log unit difference corresponds to an approximately 4-fold higher octanol-water partition coefficient for the -OCH₂CF₃-bearing scaffold, reflecting the additional methylene group's contribution to lipophilicity. In microsomal stability studies, the -OCF₃ group has been shown to decrease metabolic stability compared to CH₃O- or CF₃-substituted counterparts in certain series, while the -OCH₂CF₃ group, with its stronger C-F bonds shielded by the methylene spacer, may exhibit a distinct CYP-mediated oxidation profile [4].

Lipophilicity Metabolic stability Hansch analysis Fluorinated substituents ADME optimization

Flecainide Impurity Profile: Absence of the Target Compound from Known Pharmaceutical Impurity Lists

The regioisomer 5-bromo-2-(2,2,2-trifluoroethoxy)benzoic acid (CAS 847786-18-9) is explicitly cataloged as Flecainide Acetate Impurity 4 and is supplied as a characterized reference standard for pharmaceutical quality control [1]. Flecainide—2,5-bis(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)benzamide—is a Class 1C antiarrhythmic agent synthesized from 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid, which in turn is prepared from 5-bromo-2-chlorobenzoic acid via copper-catalyzed trifluoroethoxylation [2][3]. In this synthetic pathway, incomplete trifluoroethoxylation or residual starting material can generate mono-bromo intermediates. Critically, the regioisomer bearing the bromine at the 5-position (CAS 847786-18-9, ortho-OCH₂CF₃, meta-Br) is the impurity that arises from this specific route geometry, whereas the target compound—2-bromo-5-(2,2,2-trifluoroethoxy)benzoic acid (ortho-Br, meta-OCH₂CF₃)—is NOT listed among known Flecainide impurities [1][4]. For laboratories developing or validating analytical methods for Flecainide impurity profiling, this differential listing means the two regioisomers serve entirely different purposes: CAS 847786-18-9 is required as an impurity reference standard, while CAS 1520581-23-0 provides an orthogonal regioisomeric control for method specificity validation. Procuring the wrong isomer for impurity quantification would yield false-negative or false-positive results in HPLC analysis [1].

Pharmaceutical impurity profiling Flecainide synthesis Regulatory compliance Analytical reference standards

Ortho-Bromo Synthetic Handle: Differentiated Cross-Coupling Reactivity vs. Regioisomers

The ortho-bromine in the target compound is positioned adjacent to the carboxylic acid group, creating a sterically and electronically distinct cross-coupling environment compared to regioisomers where bromine occupies meta or para positions. In palladium-catalyzed Suzuki-Miyaura couplings, the reactivity of aryl bromides is modulated by both steric accessibility and electronic effects from neighboring substituents [1]. The ortho-bromine adjacent to the carboxylic acid experiences steric congestion that can slow oxidative addition with Pd(0) catalysts relative to less hindered positions, yet simultaneously benefits from the carboxylate's ability to act as a directing group for regioselective C-H functionalization in alternative synthetic strategies [2]. By contrast, the regioisomer 5-bromo-2-(2,2,2-trifluoroethoxy)benzoic acid (CAS 847786-18-9) carries bromine at the meta position relative to the carboxylic acid, where it experiences minimal steric hindrance and is electronically influenced primarily by the ortho-trifluoroethoxy group's inductive withdrawal—leading to different oxidative addition rates and coupling yields under standardized conditions [1]. The patent literature establishes that carboxylate-directed cross-coupling can achieve >99:1 selectivity for ortho-functionalization in trisubstituted benzoic acid synthesis, a transformation pathway uniquely accessible to ortho-bromo substrates [2]. Additionally, the target compound's bromine is positioned para to the trifluoroethoxy group, creating an electronically activated aryl bromide with enhanced reactivity in nucleophilic aromatic substitution compared to isomers where the trifluoroethoxy group is not in a conjugating position relative to the bromide .

Suzuki-Miyaura coupling Cross-coupling chemistry Building block reactivity Aryl bromide Palladium catalysis

Molecular Weight and Density Differentiation: Target vs. -OCF₃ Analog Impacts Molar Dosing and Formulation Calculations

The target compound (MW 299.04 g/mol) differs in molecular weight from the -OCF₃ analog 2-bromo-5-(trifluoromethoxy)benzoic acid (MW 285.01 g/mol) by 14.03 g/mol—exactly one methylene (-CH₂-) unit . This 4.9% mass difference, while modest, becomes significant in quantitative applications: for a 1.0 mmol-scale reaction, the required mass differs by 14 mg (299 mg vs. 285 mg). The regioisomer CAS 847786-18-9 shares an essentially identical molecular weight (299.041 g/mol) with the target, making these two isomers isobaric and indistinguishable by mass spectrometry alone . However, their predicted densities diverge: the regioisomer has a predicted density of 1.7±0.1 g/cm³, whereas the target compound, with the less sterically congested ortho-bromine/trifluoroethoxy arrangement, is anticipated to exhibit a different crystal packing density . The -OCF₃ analog (CAS 403646-48-0) is commercially available from Sigma-Aldrich at 98% purity (solid form, room temperature storage), while the target compound (CAS 1520581-23-0) is primarily available through specialized building block suppliers, reflecting distinct supply chain positioning .

Molecular weight Density Formulation stoichiometry Molar calculations Procurement specifications

Optimal Application Scenarios for 2-Bromo-5-(2,2,2-trifluoroethoxy)benzoic acid Based on Differentiated Evidence


Medicinal Chemistry: Ortho-Bromo Building Block for Carboxylate-Directed Late-Stage Functionalization

In fragment-based drug discovery and lead optimization programs, the ortho-bromine adjacent to the carboxylic acid enables carboxylate-directed C-H functionalization and regioselective cross-coupling strategies that are inaccessible to the meta-bromo regioisomer (CAS 847786-18-9). The target compound's unique positioning of bromine ortho to the carboxyl group allows for >99:1 selectivity in directed ortho-functionalization reactions (50–80% yield), as established in the carboxylate-directed cross-coupling literature [1]. The meta-trifluoroethoxy group simultaneously provides enhanced lipophilicity (predicted LogP ~3.3–3.6 range) and metabolic stability compared to non-fluorinated alkoxy analogs, while avoiding the extremely high lipophilicity (Hansch π = +1.04) and rigid conformation of the -OCF₃ group that can lead to promiscuous protein binding and CYP1A2 inhibition [2]. This balanced profile makes the compound particularly suitable for generating trisubstituted benzoic acid libraries where both the aryl bromide handle and the fluorinated alkoxy pharmacophore contribute to structure-activity relationship exploration.

Pharmaceutical Analytical Chemistry: Orthogonal Regioisomeric Control for Flecainide Impurity Method Validation

The target compound (CAS 1520581-23-0) is structurally isomeric but chromatographically distinct from Flecainide Acetate Impurity 4 (CAS 847786-18-9) [3]. In HPLC method development and validation for Flecainide impurity profiling per ICH Q3A/Q3B guidelines, analytical laboratories require both the primary impurity reference standard (CAS 847786-18-9) AND an orthogonal regioisomeric control to demonstrate method specificity—i.e., the ability to resolve co-eluting or closely eluting isobaric species (both MW 299.04) [4]. The target compound serves this critical function: its different retention time, arising from the distinct intramolecular hydrogen-bonding pattern (ortho-Br/COOH vs. ortho-OCH₂CF₃/COOH), provides positive confirmation that the analytical method can discriminate between regioisomeric impurities. Procuring both isomers is therefore essential for robust method validation, not redundant.

Agrochemical Intermediate Synthesis: Electronically Activated Aryl Bromide for Biaryl Coupling

The para relationship between the bromine (C2) and the trifluoroethoxy group (C5) in the target compound creates an electronically activated aryl bromide system where the electron-withdrawing -OCH₂CF₃ substituent enhances the electrophilicity of the bromine-bearing carbon through resonance and inductive effects . This activation is advantageous in Suzuki-Miyaura cross-coupling reactions with electron-rich boronic acids, where the electronically matched coupling partners can achieve higher yields under milder conditions compared to the regioisomer (CAS 847786-18-9), in which bromine is meta to the -OCH₂CF₃ group and thus not in direct resonance communication. For agrochemical discovery programs synthesizing biaryl carboxylic acid libraries—common scaffolds in herbicide and fungicide development—this electronic differentiation translates to practical differences in reaction optimization and product yield [5].

Physicochemical Property Optimization: -OCH₂CF₃ as a Conformationally Adaptive Lipophilicity Modulator

When a medicinal chemistry program requires enhanced lipophilicity for membrane permeability without incurring the metabolic liabilities associated with the -OCF₃ group (CYP1A2 inhibition, decreased microsomal stability in certain chemotypes), the -OCH₂CF₃ substituent in the target compound offers a differentiated solution [2]. The methylene spacer between the oxygen and the -CF₃ terminus introduces a rotational degree of freedom that enables the trifluoroethoxy group to adapt its conformation to the local polarity environment—a property termed 'adaptive lipophilicity' that is absent in the rigid, orthogonally fixed -OCF₃ group [6]. Combined with the ortho-bromo synthetic handle, this compound serves as a versatile intermediate for introducing the -OCH₂CF₃ pharmacophore into more complex structures through cross-coupling, enabling systematic exploration of fluorinated alkoxy SAR without committing to the extreme lipophilicity and CYP inhibition profile of the -OCF₃ series.

Quote Request

Request a Quote for 2-Bromo-5-(2,2,2-trifluoroethoxy)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.